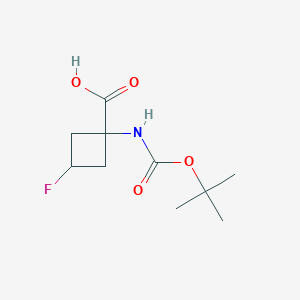

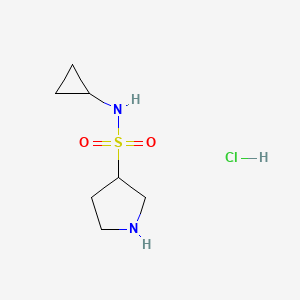

1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid

Descripción general

Descripción

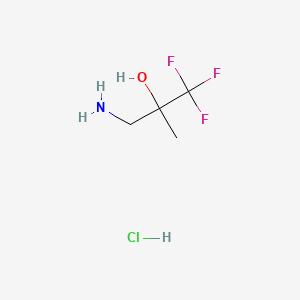

1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid, also known as Boc-F-Cbz, is an organic compound that is used in a variety of scientific and industrial applications. It is a versatile compound that can be used as a building block for the synthesis of a wide range of compounds and can be used in a variety of reactions such as condensation and oxidation reactions. Boc-F-Cbz has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Aplicaciones Científicas De Investigación

Photocatalytic Enhancement and Environmental Applications

1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid, though not directly mentioned, is related to materials studied for photocatalytic applications. For instance, (BiO)2CO3-based photocatalysts have gained attention in fields such as healthcare, photocatalysis, and environmental applications due to their wide band gap, which is modified to enhance visible light absorption and utilization through various strategies (Ni, Sun, Zhang, & Dong, 2016). The development of these materials involves intricate chemical processes that could potentially incorporate fluorinated compounds for specific functionalities, reflecting the broader scope of research applications for fluorinated amino acids and their derivatives.

Advances in Medical Imaging

In the realm of medical diagnostics, particularly for cancer, advances have been made using fluorinated compounds. For instance, in prostate cancer imaging, new PET tracers like 18F-1-amino-3-fluorine 18-fluorocyclobutane-1-carboxylic acid have shown promising results (Bouchelouche, Turkbey, & Choyke, 2015). This indicates the growing significance of fluorinated amino acids in developing novel imaging agents that offer improved diagnostic capabilities.

Synthetic and Medicinal Chemistry

Fluorinated amino acids, including structures similar to 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid, are pivotal in synthetic and medicinal chemistry. Their incorporation into peptides and proteins can lead to novel properties, such as enhanced stability or modified biological activity. For example, the unnatural amino acid TOAC has been utilized in peptide studies to analyze backbone dynamics and secondary structure, indicating the potential for similar applications of fluorinated cyclobutane derivatives (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).

Drug Design and Development

The exploration of fluorinated amino acids extends into drug design and development, where they contribute to the discovery of anticancer agents and other therapeutic molecules. For instance, glycyrrhetinic acids, structurally distinct yet conceptually similar due to functional group manipulation, have been explored for their anticancer and anti-inflammatory properties, highlighting the versatility of fluorinated compounds in drug development (Hussain et al., 2021).

Propiedades

IUPAC Name |

3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-10(7(13)14)4-6(11)5-10/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKIYRATBCOEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)

![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)

![{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride](/img/structure/B1378858.png)

![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)

![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)